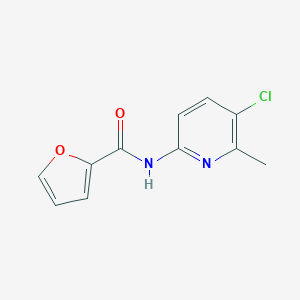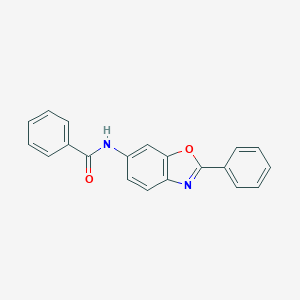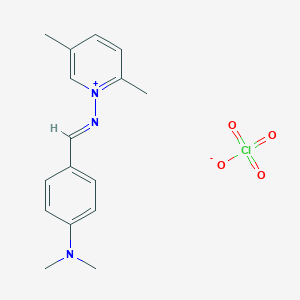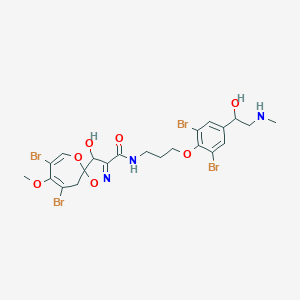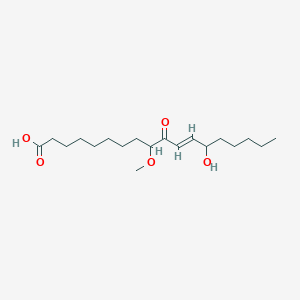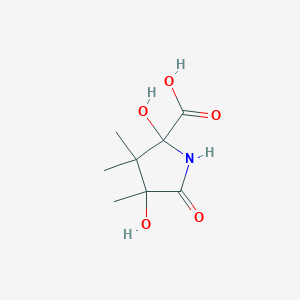
2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acid, also known as homocarnosine, is a dipeptide composed of two amino acids, histidine and beta-alanine. It is found in high concentrations in the brain and has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide is not fully understood, but it is thought to exert its effects through its antioxidant properties and its ability to modulate cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide may have a number of biochemical and physiological effects. It has been shown to improve cognitive function and may have neuroprotective effects in the brain. It has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide in lab experiments is its high concentration in the brain, which allows for easy access to the compound for research purposes. However, one limitation is that it may be difficult to obtain pure 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide for use in experiments, as it is often found in combination with other compounds in biological samples.
Future Directions
There are several potential future directions for research on 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It may also have applications in the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to fully understand the mechanisms of action of 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide and its potential therapeutic applications.
Synthesis Methods
Homocarnosine can be synthesized through the condensation of histidine and beta-alanine using chemical or enzymatic methods. One commonly used method involves the use of carnosine synthase, an enzyme that catalyzes the formation of 2,4-Dihydroxy-3,3,4-trimethylpyroglutamic acide from its constituent amino acids.
Scientific Research Applications
Homocarnosine has been studied for its potential therapeutic applications in various neurological and metabolic disorders. It has been shown to have antioxidant properties and may play a role in protecting against oxidative stress-induced damage in the brain. It has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity.
properties
CAS RN |
143785-44-8 |
|---|---|
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2,4-dihydroxy-3,3,4-trimethyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO5/c1-6(2)7(3,13)4(10)9-8(6,14)5(11)12/h13-14H,1-3H3,(H,9,10)(H,11,12) |
InChI Key |
IZJMYWFXWVNTSR-UHFFFAOYSA-N |
SMILES |
CC1(C(C(=O)NC1(C(=O)O)O)(C)O)C |
Canonical SMILES |
CC1(C(C(=O)NC1(C(=O)O)O)(C)O)C |
synonyms |
2,4-DFTPG 2,4-dihydroxy-3,3,4-trimethylpyroglutamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)

